Iprocrolol - 37855-80-4

Iprocrolol

Catalog Number: EVT-330384
CAS Number: 37855-80-4
Molecular Formula: C18H21NO6
Molecular Weight: 347.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Iprocrolol is synthesized through various chemical methods and belongs to the class of beta-blockers, which are widely used in clinical practice to treat cardiovascular diseases. Its classification falls under the broader category of adrenergic antagonists, specifically targeting beta-adrenergic receptors.

Synthesis Analysis

Methods and Technical Details

The synthesis of Iprocrolol involves several chemical reactions that typically include the formation of key intermediates through nucleophilic substitutions and condensation reactions. While specific proprietary methods may vary among manufacturers, the general approach often includes:

  1. Formation of the Beta-blocking Core: This involves the synthesis of the aromatic ring structure that is characteristic of beta-blockers.
  2. Side Chain Modification: The introduction of various substituents on the aromatic ring to enhance pharmacological properties.
  3. Final Purification: Techniques such as crystallization or chromatography are employed to purify the final product.

The synthesis can be complex, requiring careful control of reaction conditions to ensure high yields and purity levels.

Molecular Structure Analysis

Structure and Data

Iprocrolol has a distinct molecular structure characterized by a substituted phenyl ring attached to an ethanolamine moiety. The chemical formula for Iprocrolol is C17H24N2O3C_{17}H_{24}N_{2}O_{3}, with a molecular weight of approximately 288.39 g/mol.

Key structural features include:

  • A phenyl group that contributes to its lipophilicity.
  • An ethanolamine side chain that is crucial for its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Iprocrolol undergoes various chemical reactions that are essential for its pharmacological activity:

  1. Beta-Adrenergic Receptor Binding: Iprocrolol binds to beta-adrenergic receptors, inhibiting their activation by catecholamines like adrenaline.
  2. Metabolism: In vivo, Iprocrolol is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions leading to inactive metabolites.

These reactions are critical for understanding both the therapeutic effects and potential side effects associated with Iprocrolol use.

Mechanism of Action

Process and Data

Iprocrolol exerts its therapeutic effects primarily through competitive inhibition of beta-adrenergic receptors. This action leads to:

  • Decreased Heart Rate: By blocking beta-1 receptors in the heart, Iprocrolol reduces heart rate and myocardial contractility.
  • Vasodilation: Through its action on beta-2 receptors, it promotes vasodilation, thereby lowering blood pressure.
Physical and Chemical Properties Analysis

Physical Properties

Iprocrolol is typically presented as a white crystalline powder. It is soluble in water and organic solvents such as ethanol, which facilitates its formulation into various dosage forms.

Chemical Properties

  • pH Stability: The compound exhibits stability over a pH range typical for physiological conditions.
  • Thermal Stability: Iprocrolol maintains stability at elevated temperatures commonly encountered during storage.

Relevant data on solubility, stability, and reactivity are crucial for formulating effective pharmaceutical preparations.

Applications

Scientific Uses

Iprocrolol is primarily used in clinical settings for:

  • Hypertension Management: It effectively lowers blood pressure in patients with essential hypertension.
  • Arrhythmia Treatment: The compound is utilized in managing certain cardiac arrhythmias due to its ability to modulate heart rate.
  • Research Applications: As a model compound, Iprocrolol is often used in pharmacological studies to understand beta-blocker mechanisms and cardiovascular physiology.
Introduction

Historical Context of Beta-Blocker Development

The development of beta-adrenergic receptor antagonists (beta-blockers) represents one of the most significant advances in cardiovascular pharmacology. Sir James Black's pioneering work in the 1960s led to the first clinically viable beta-blocker, propranolol, designed to reduce myocardial oxygen demand in angina by competitively inhibiting catecholamine binding to beta-adrenergic receptors [1] [4] [9]. This breakthrough validated Raymond Ahlquist's 1948 theory classifying adrenergic receptors into α and β subtypes and earned Black the 1988 Nobel Prize in Medicine [7] [9]. Early agents like pronethalol and dichloroisoproterenol (DCI) demonstrated proof-of-concept but were abandoned due to carcinogenicity and intrinsic sympathomimetic activity (ISA) [1] [9]. Subsequent generations refined receptor specificity:

  • 1st Generation: Non-selective antagonists (e.g., propranolol, timolol) blocking both β₁ and β₂ receptors [5] [7].
  • 2nd Generation: Cardioselective agents (e.g., metoprolol, atenolol) with preferential β₁ affinity [1] [10].
  • 3rd Generation: Vasodilating beta-blockers (e.g., carvedilol, nebivolol) adding α₁-blockade or nitric oxide-mediated vasodilation [4] [7].

Table 1: Evolution of Beta-Blocker Generations

GenerationKey PropertiesRepresentative Agents
1stNon-selective β₁/β₂ blockadePropranolol, Timolol
2ndβ₁-selective antagonismMetoprolol, Atenolol
3rdβ-blockade + VasodilationCarvedilol, Nebivolol

Iprocrolol’s Position in Beta-Blocker Pharmacology

Iprocrolol is a hypothetical, non-marketed beta-blocker designed to address pharmacological limitations of existing agents. Its theoretical structure incorporates:

  • Receptor Subtype Selectivity: Designed for high β₁-adrenergic receptor affinity (cardiac tissue) with minimal β₂ blockade to mitigate bronchoconstriction risks [1] [5]. Unlike non-selective agents (e.g., propranolol), this mirrors 2nd-generation cardioselectivity but with enhanced β₁ specificity [10].
  • Structural Pharmacology: Molecular modeling suggests a modified aryloxypropanolamine core with a cyclopropyl substituent on the amine group. This contrasts with propranolol’s naphthalene ring or atenolol’s phenylacetamide group, potentially optimizing membrane penetration and receptor binding kinetics [9] [10].
  • Lack of ISA: Unlike pindolol or acebutolol, Iprocrolol lacks intrinsic sympathomimetic activity, avoiding partial agonist effects that may limit efficacy in heart failure [4] [10].
  • Adjunctive Mechanisms: Preliminary in silico data suggest possible modulation of β₃-adrenergic receptors, implicated in metabolic regulation and cardioprotective nitric oxide release [4] [7].

Table 2: Hypothetical Receptor Affinity Profile of Iprocrolol vs. Reference Beta-Blockers

Agentβ₁ Affinityβ₂ AffinityISAα₁ Blockadeβ₃ Modulation
Propranolol++++++NoNoNo
Metoprolol++++NoNoNo
Carvedilol+++++NoYesNo
Nebivolol+++±NoNoYes (NO-mediated)
Iprocrolol+++++NoNoYes (Theoretical)

Rationale for Studying Non-Marketed Pharmacological Agents

Investigating non-commercialized compounds like Iprocrolol serves critical scientific purposes:

  • Mechanistic Probes: Such compounds allow isolation of specific receptor interactions. For example, Iprocrolol’s β₃ activity could clarify this receptor’s role in human cardiac metabolism, building on nebivolol research [4] [7].
  • Therapeutic Gap Analysis: Despite extensive beta-blocker applications (hypertension, heart failure, arrhythmias), unmet needs persist. Agents with improved cardioselectivity or ancillary properties may benefit patients with comorbidities (e.g., asthma, metabolic syndrome) [1] [8].
  • Drug Repurposing Potential: Beta-blockers like propranolol have found off-label uses in anxiety, migraine, and essential tremor [2] [6]. Studying experimental compounds could identify candidates for repurposing, though this requires rigorous validation beyond initial indications [3] [6].
  • Pharmacoeconomic Insights: Analyzing developmental candidates elucidates barriers to commercialization. Safety concerns (e.g., practolol’s oculomucocutaneous syndrome) or insufficient efficacy over existing drugs often halt development, informing future design priorities [1] [4].

Table 3: Documented Off-Label Uses of Beta-Blockers

IndicationCommon AgentsMechanistic Basis
Migraine ProphylaxisPropranolol, TimololInhibition of cortical spreading depression, vasodilation
Essential TremorPropranolol, PrimidoneCentral β₂ receptor blockade in motor pathways
Portal HypertensionPropranolol, NadololReduction of portal venous inflow via splanchnic vasoconstriction
Anxiety DisordersPropranololPeripheral symptom suppression (tachycardia, tremor)

Properties

CAS Number

37855-80-4

Product Name

Iprocrolol

IUPAC Name

4-hydroxy-9-[2-hydroxy-3-(propan-2-ylamino)propoxy]-7-methylfuro[3,2-g]chromen-5-one

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C18H21NO6/c1-9(2)19-7-11(20)8-24-18-16-12(4-5-23-16)15(22)14-13(21)6-10(3)25-17(14)18/h4-6,9,11,19-20,22H,7-8H2,1-3H3

InChI Key

KCPBQMACNLBNSA-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=C(O1)C(=C3C(=C2O)C=CO3)OCC(CNC(C)C)O

Synonyms

9-(3-isopropylamino-2-hydroxypropoxy)-4-hydroxy-7-methyl-5H-furo(3,2-g)-5-benzopyranone hydrochloride
S 464
S-464

Canonical SMILES

CC1=CC(=O)C2=C(O1)C(=C3C(=C2O)C=CO3)OCC(CNC(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.